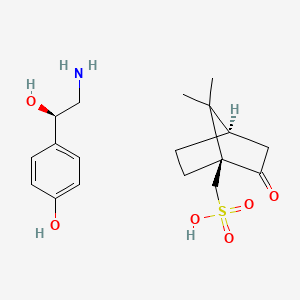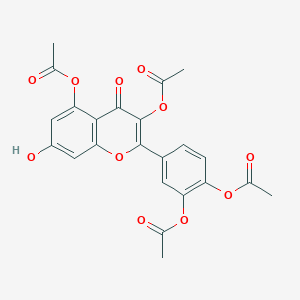
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene moiety and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by reaction with thiourea to obtain the pyrimidine-thiol derivative . This intermediate can then be further reacted with hydrazine hydrate to afford the desired compound . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like aniline or other amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Wissenschaftliche Forschungsanwendungen
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antioxidant agent.
Materials Science: The thiophene moiety in the compound makes it a candidate for use in organic electronics and conductive polymers.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound may also interact with DNA or proteins, leading to its cytotoxic effects on cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-2-amine share the thiophene moiety and exhibit similar chemical reactivity.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine share the pyrimidine ring and have comparable biological activities.
Uniqueness
(6-Methyl-2-(thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the combination of the thiophene and pyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H11N3S |
|---|---|
Molekulargewicht |
205.28 g/mol |
IUPAC-Name |
(6-methyl-2-thiophen-2-ylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C10H11N3S/c1-7-5-8(6-11)13-10(12-7)9-3-2-4-14-9/h2-5H,6,11H2,1H3 |
InChI-Schlüssel |
MYHDXZMJTFJRFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)C2=CC=CS2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)

![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)





![[(3S)-1-oxo-1-[[(3R)-2-oxopiperidin-3-yl]amino]hexadecan-3-yl] (2S)-10-[(1S,2R)-2-hexylcyclopropyl]-2-hydroxydecanoate](/img/structure/B13436681.png)

